7,12-Dihydro-6H-[1]benzopyrano[3,4-b]quinoxalin-6-one
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Overview
Description
Preparation Methods
The synthesis of 7,12-Dihydro-6H-1benzopyrano[3,4-b]quinoxalin-6-one can be achieved through a one-pot multicomponent reaction. This method involves the reaction of 2-chloroquinoline-3-carbaldehyde, 2-chlorobenzo[h]quinoline-3-carbaldehyde, and 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one (Wittig reagent) with active methylene compounds such as benzoylacetonitrile, dimedone, 1,3-dimethylbarbituric acid, 4-hydroxycoumarin, and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one . The reaction proceeds through C–C bond formation (Michael addition) and intramolecular cyclization, resulting in high yields (65–98%) without the need for a metal catalyst .
Chemical Reactions Analysis
7,12-Dihydro-6H-1benzopyrano[3,4-b]quinoxalin-6-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
7,12-Dihydro-6H-1benzopyrano[3,4-b]quinoxalin-6-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It may be explored for its pharmacological properties and potential therapeutic uses.
Industry: It can be used in the development of new materials and chemical products
Mechanism of Action
The mechanism of action of 7,12-Dihydro-6H-1benzopyrano[3,4-b]quinoxalin-6-one involves its interaction with specific molecular targets and pathways. For example, similar compounds have been shown to interact with estrogen receptors (ER) through binding interactions with the hormone binding domain . The exact molecular targets and pathways for this compound may vary depending on its specific application and context.
Comparison with Similar Compounds
7,12-Dihydro-6H-1benzopyrano[3,4-b]quinoxalin-6-one can be compared with other similar compounds, such as:
- 7-Phenyl-5,6-Dihydro-14-Aza- 1benzopyrano[3,4-b]quinoxalin-6-one : This compound has been analyzed for its crystal structure and pharmacological properties .
6,12-Dihydro-3-methoxy-1-benzopyrano[3,4-b][1,4]benzothiazin-6-one: This compound has been studied for its endocrinological profile and binding mode to estrogen receptors.
The uniqueness of 7,12-Dihydro-6H-1
Properties
CAS No. |
918897-89-9 |
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Molecular Formula |
C15H10N2O2 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
7,12-dihydrochromeno[4,3-b]quinoxalin-6-one |
InChI |
InChI=1S/C15H10N2O2/c18-15-14-13(9-5-1-4-8-12(9)19-15)16-10-6-2-3-7-11(10)17-14/h1-8,16-17H |
InChI Key |
GBMWXVSIDQVPAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(=O)O2)NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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